2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide
Descripción
Propiedades
IUPAC Name |
2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c1-19-12-15-5-7(6-16-12)17-11(18)10-8(13)3-2-4-9(10)14/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDZTXOTLZSIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of action of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide in cell signaling
An In-depth Technical Guide to the Putative Mechanism of Action of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide in Cell Signaling
Introduction
The landscape of targeted therapeutics is continually evolving, with a significant focus on the development of small molecule inhibitors that can modulate aberrant cell signaling pathways implicated in diseases such as cancer and inflammatory disorders. The compound 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide represents a scaffold of interest, combining structural motifs commonly found in potent and selective kinase inhibitors. While this specific molecule is not extensively characterized in publicly available literature, its constituent parts—a difluorinated benzamide and a methoxypyrimidine—suggest a plausible mechanism of action centered on the inhibition of a key cellular kinase.
This technical guide will, therefore, propose and explore a putative mechanism of action for 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide, postulating its role as an inhibitor of a receptor tyrosine kinase (RTK). We will delve into the hypothetical interaction of this compound with its target, the downstream consequences for cell signaling, and the robust experimental methodologies required to validate these claims. This document is intended for researchers, scientists, and drug development professionals seeking to understand both the potential action of this class of molecules and the rigorous process of mechanistic elucidation.
Part 1: Proposed Mechanism of Action - Targeting the Vascular Endothelial Growth Factor Receptor (VEGFR)
Based on structure-activity relationship (SAR) data from similar compounds, we hypothesize that 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide acts as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The 2,6-difluoro substitution on the benzamide ring is a common feature in modern kinase inhibitors, often enhancing binding affinity and metabolic stability. The N-(2-methoxypyrimidin-5-yl) group likely serves as a crucial hydrogen bond acceptor/donor, anchoring the molecule within the ATP-binding pocket of the VEGFR-2 kinase domain.
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation cascade creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for endothelial cell proliferation, migration, and survival. Our proposed mechanism posits that 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide competitively inhibits the binding of ATP to the VEGFR-2 kinase domain, thereby preventing this initial autophosphorylation event and effectively blocking all downstream signaling.
Signaling Pathway Diagram
Caption: Putative inhibition of the VEGFR-2 signaling pathway.
Part 2: Experimental Validation and Protocols
To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following workflows are designed to confirm target engagement, delineate the downstream cellular consequences, and quantify the compound's potency.
Workflow for Mechanistic Validation
Caption: A logical workflow for validating the mechanism of action.
Detailed Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity and to calculate its IC₅₀ value.
-
Principle: A cell-free assay using recombinant human VEGFR-2 kinase domain. Kinase activity is measured by quantifying the phosphorylation of a synthetic substrate, typically via a luminescence-based ATP detection system (e.g., Kinase-Glo®).
-
Methodology:
-
Prepare a dilution series of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide in DMSO.
-
In a 96-well plate, add the recombinant VEGFR-2 enzyme, the specific kinase substrate (e.g., poly(Glu, Tyr) 4:1), and the kinase assay buffer.
-
Add the diluted compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding a concentration of ATP close to the Kₘ for VEGFR-2. Incubate at 30°C for 60 minutes.
-
Terminate the reaction and quantify the remaining ATP using a luminescence-based reagent. Luminescence is inversely proportional to kinase activity.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀.
-
Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation
-
Objective: To confirm that the compound inhibits VEGF-A-induced VEGFR-2 autophosphorylation in a cellular context.
-
Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are treated with the compound and then stimulated with VEGF-A. The phosphorylation status of VEGFR-2 and downstream proteins like Akt and ERK is assessed by Western blot.
-
Methodology:
-
Culture HUVECs to 80-90% confluency and then serum-starve overnight to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use a loading control like GAPDH or β-actin.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the concentration-dependent inhibition of phosphorylation.
-
Protocol 3: Endothelial Cell Tube Formation Assay
-
Objective: To assess the functional impact of the compound on the angiogenic potential of endothelial cells.
-
Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel®), will form capillary-like structures. This process is dependent on VEGFR-2 signaling.
-
Methodology:
-
Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel® in the presence of varying concentrations of the test compound.
-
Include a positive control (VEGF-A stimulation) and a negative control (basal media).
-
Incubate for 4-6 hours at 37°C.
-
Capture images of the tube networks using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Part 3: Data Presentation and Interpretation
The data generated from the above experiments should be systematically organized to build a compelling case for the proposed mechanism of action.
Table 1: Summary of In Vitro Potency and Cellular Activity
| Assay Type | Parameter Measured | Result (Hypothetical) | Interpretation |
| VEGFR-2 Kinase Assay | IC₅₀ (Biochemical) | 15 nM | The compound is a potent, direct inhibitor of the isolated VEGFR-2 enzyme. |
| Western Blot Analysis | IC₅₀ (p-VEGFR-2) | 50 nM | The compound effectively inhibits VEGFR-2 autophosphorylation in a cellular environment. |
| Tube Formation Assay | IC₅₀ (Inhibition) | 75 nM | The inhibition of VEGFR-2 signaling translates to a functional anti-angiogenic effect. |
The expected results would show a strong correlation between the biochemical inhibition of the kinase, the blockage of its phosphorylation in cells, and the subsequent impairment of a key cellular function like tube formation. A slight rightward shift in IC₅₀ values from biochemical to cellular assays is typical, reflecting factors such as cell membrane permeability and off-target effects.
Conclusion
The structural features of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide strongly suggest its potential as a kinase inhibitor. By postulating VEGFR-2 as a primary target, we have outlined a comprehensive and logical framework for its mechanistic validation. The proposed workflow, moving from direct biochemical assays to complex functional endpoints, represents a robust strategy for characterizing novel small molecule inhibitors. The successful execution of these experiments would provide strong evidence for the compound's mechanism of action, establishing its potential as an anti-angiogenic agent and guiding its further preclinical and clinical development. This guide underscores the necessity of integrating structural intuition with rigorous, multi-faceted experimental validation to confidently elucidate the complex interplay between a drug candidate and its cellular targets.
References
-
Title: The Role of VEGF in Angiogenesis and Tumor Biology. Source: Nature Reviews Cancer. URL: [Link]
-
Title: Western Blotting: An Introduction. Source: Bio-Rad Laboratories. URL: [Link]
-
Title: A simple and rapid in vitro assay for angiogenesis. Source: Laboratory Investigation. URL: [Link]
-
Title: Structure-Based Design of Potent and Selective VEGFR-2 Kinase Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]
The Benzamide-Methoxypyrimidine Scaffold: Synthetic Versatility and Therapeutic Precision
Topic: Literature review of benzamide derivatives containing methoxypyrimidine Content Type: In-depth technical guide/Whitepaper Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The fusion of a benzamide moiety with a methoxypyrimidine core represents a privileged structural motif in modern medicinal chemistry. This scaffold leverages the hydrogen-bonding capability of the amide linker (mimicking peptide bonds) and the metabolic stability and kinase-affinity of the pyrimidine ring. This guide analyzes the structural activity relationships (SAR), synthetic pathways, and therapeutic applications of this class, specifically focusing on EGFR inhibition (Oncology) and GPR119 agonism (Metabolic Disorders) .
Structural Rationale & Pharmacophore Analysis[1]
The "Benzamide-Methoxypyrimidine" scaffold is not merely a linker; it is a functional integration of two pharmacophores.
The Benzamide Warhead
The benzamide group (
-
H-Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) form critical hydrogen bonds with backbone residues (e.g., Met793 in EGFR).
-
Rigidity: The planar nature of the amide bond restricts conformational freedom, reducing the entropic penalty upon protein binding.
The Methoxypyrimidine Core
The pyrimidine ring is a classic bioisostere for the adenine ring of ATP.
-
Methoxy Substitution ($ -OCH_3 $):
-
Electronic Effect: The electron-donating nature of the methoxy group increases the electron density of the pyrimidine ring, modulating
stacking interactions with aromatic residues (e.g., Phe, Tyr). -
Solubility & Metabolism: It blocks potential oxidation sites on the ring and improves lipophilicity (
) for membrane permeability compared to a naked hydroxyl group.
-
SAR Visualization
The following diagram illustrates the functional logic of this scaffold in a typical Kinase Inhibitor context.
Figure 1: Pharmacophore dissection of the benzamide-methoxypyrimidine scaffold showing key interactions with biological targets.
Therapeutic Applications
Oncology: EGFR Inhibition
Benzamide derivatives incorporating pyrimidines have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), particularly against the T790M resistance mutation.
-
Mechanism: These compounds function as ATP-competitive inhibitors. The benzamide nitrogen forms a hydrogen bond with the backbone carbonyl of Met793 in the hinge region.
-
Key Data: A study by Elkamhawy et al. (2017) identified 4-aryloxy-5-benzamidopyrimidines as hit compounds.[1]
-
Lead Compound: 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide.[1]
-
Activity:
values ranging from 1.05 to 5.37 M against EGFR. -
Dual Activity: Certain derivatives (e.g., 4-fluoro-benzamide analogs) also exhibit anti-inflammatory properties by inhibiting NO production in macrophages via NF-
B inactivation.[2][3]
-
Metabolic Disorders: GPR119 Agonists
GPR119 is a GPCR target for Type 2 Diabetes treatment.[4][5][6] Activation stimulates GLP-1 secretion.[5]
-
Structure: N-methoxyamide derivatives linked to pyrimidine scaffolds.[7]
-
Efficacy: Compounds such as Compound 9c (referenced in Bioorg.[8] Med. Chem.) have shown the ability to lower glucose excursion in oral glucose tolerance tests (oGTT) in mice.[4][8]
-
Synergy: The methoxy group on the amide or pyrimidine improves metabolic stability against amidases.
Comparative Activity Table
| Therapeutic Area | Target | Role of Benzamide | Role of Methoxypyrimidine | Key Outcome |
| Oncology | EGFR (WT/T790M) | Hinge Binder (Met793) | Hydrophobic Core / ATP Mimic | Apoptosis in A549/H1975 cells |
| Diabetes | GPR119 | Linker / Orienting Group | Agonist Pharmacophore | Increased GLP-1 Secretion |
| Epigenetics | HDAC (1/2) | Cap Group (Surface Recog.) | Zinc Binding Group (ZBG) Linker | Histone Hyperacetylation |
Synthetic Protocols
The synthesis of these derivatives generally follows a convergent strategy: constructing the pyrimidine core followed by amide coupling.
Synthetic Pathway (General Protocol)
Figure 2: Convergent synthetic route for N-(methoxypyrimidinyl)benzamide derivatives.
Detailed Experimental Protocol: Amide Coupling
Standard Operating Procedure for Step 3 (Final Coupling)
Objective: Synthesis of N-(6-methoxypyrimidin-4-yl)benzamide derivatives.
Reagents:
-
Carboxylic Acid (Substituted Benzoic Acid): 1.0 equiv.
-
Amine (4-Amino-6-methoxypyrimidine): 1.0 equiv.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 1.2 equiv.
-
DIPEA (N,N-Diisopropylethylamine): 3.0 equiv.
-
Solvent: Anhydrous DMF (Dimethylformamide).
Procedure:
-
Activation: In a flame-dried round-bottom flask under
atmosphere, dissolve the substituted benzoic acid (1.0 mmol) in anhydrous DMF (5 mL). -
Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature for 10 minutes.
-
Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the active ester.
-
Amine Addition: Add the 4-amino-6-methoxypyrimidine (1.0 mmol).
-
Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with EtOAc (50 mL).
-
Wash sequentially with saturated
(2 x 20 mL), water (2 x 20 mL), and brine (20 mL). -
Note: The bicarbonate wash removes unreacted acid; water washes remove DMF.
-
-
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: Hexane to 40% EtOAc/Hexane).
Validation Criteria:
-
1H NMR: Look for the amide -NH singlet (typically
9.0–10.5 ppm) and the methoxy singlet ( 3.8–4.0 ppm). -
MS:
peak matching the theoretical mass.
Biological Validation Workflow
To validate the efficacy of the synthesized benzamide-methoxypyrimidine derivatives, the following kinase inhibition assay is recommended.
EGFR Kinase Assay Protocol (ADP-Glo)
This assay measures the inhibition of EGFR autophosphorylation.
-
Enzyme Prep: Dilute recombinant human EGFR (T790M/L858R) in kinase buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Compound Treatment:
-
Prepare 3-fold serial dilutions of the benzamide derivative in DMSO.
-
Add 1
L of compound to 4 L of enzyme solution in a 384-well white plate. -
Incubate for 15 minutes at Room Temperature (RT).
-
-
Substrate Addition: Add 5
L of ATP (10 M final) and Poly(Glu,Tyr) substrate (0.2 mg/mL). -
Reaction: Incubate at RT for 60 minutes.
-
Detection:
-
Add 10
L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add 20
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure luminescence using a microplate reader (e.g., PerkinElmer EnVision).
-
Analysis: Calculate % Inhibition =
. Determine using non-linear regression (GraphPad Prism).
References
-
Elkamhawy, A., Paik, S., Hassan, A. H., et al. (2017).[1] Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library.[1] Bioorganic Chemistry, 75, 393-405.[1]
-
Lee, S. H., et al. (2017). Design, synthesis, and biological evaluation of aryl N-methoxyamide derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 25(15), 4098-4109.
-
Chen, T., et al. (2018).[9] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8, 273-280.[9]
-
Ryu, J. H., et al. (2019). EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor.[2][3] Bioorganic Chemistry, 88, 102966.
Sources
- 1. Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of aryl N-methoxyamide derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Elucidating the Binding Affinity of Novel Kinase Inhibitors: A Case Study Approach with 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide
This guide provides a robust framework for characterizing the binding affinity of novel small molecule inhibitors, using the hypothetical compound 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide as a representative example. The methodologies detailed herein are designed to provide a comprehensive understanding of a compound's interaction with its putative biological target, a critical step in early-stage drug discovery and development.
Introduction: The Imperative of Binding Affinity in Drug Discovery
The journey of a therapeutic candidate from concept to clinic is underpinned by a meticulous characterization of its molecular interactions. At the heart of this characterization lies the concept of binding affinity—a measure of the strength of the interaction between a ligand, such as our subject compound, and its protein target. A high binding affinity is often a prerequisite for potent pharmacological activity. This guide will navigate the theoretical underpinnings and practical application of key techniques to quantify this crucial parameter.
While there is a lack of specific public data for 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide, its structural motifs, particularly the benzamide core, are found in a variety of inhibitors targeting a range of proteins. For instance, derivatives of 2,6-difluorobenzamide have been investigated as inhibitors of the bacterial cell division protein FtsZ.[1][2] This structural class highlights the potential for this scaffold to be developed against various targets.
Theoretical Framework: Understanding the Forces of Interaction
Binding affinity is a manifestation of the non-covalent intermolecular forces between a ligand and its binding site on a protein. These forces include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The collective strength of these interactions dictates the equilibrium dissociation constant (Kd), the primary metric for binding affinity. A lower Kd value signifies a stronger interaction and higher affinity.
The relationship between the ligand (L), the protein (P), and the protein-ligand complex (PL) can be described by the following equilibrium:
P + L ⇌ PL
The dissociation constant, Kd, is defined as:
Kd = ([P][L]) / [PL]
Where [P], [L], and [PL] represent the molar concentrations of the protein, ligand, and protein-ligand complex at equilibrium, respectively.
Pre-requisites for Binding Affinity Studies
Before embarking on quantitative binding assays, several preparatory steps are essential for ensuring data quality and reproducibility.
Compound and Protein Purity
The purity of both the small molecule inhibitor and the target protein is paramount. Impurities can lead to erroneous binding data and misinterpretation of results.
-
Compound Characterization: The identity and purity of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Protein Expression and Purification: The target protein should be expressed and purified to a high degree of homogeneity, typically >95%, as assessed by SDS-PAGE and size-exclusion chromatography.
Target Engagement Assays (Optional but Recommended)
Preliminary assays to confirm that the compound interacts with the target protein in a cellular context can provide valuable validation. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed to demonstrate target engagement.
Core Methodologies for Determining Binding Affinity
The choice of methodology for determining binding affinity depends on various factors, including the nature of the target protein, the availability of reagents, and the desired throughput. Here, we detail three gold-standard techniques.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.
Experimental Workflow:
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the chosen assay buffer.
-
Dissolve 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide in the same dialysis buffer to minimize buffer mismatch effects. A small amount of a co-solvent like DMSO may be used, ensuring the final concentration is identical in both protein and ligand solutions.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument.
-
Set the experimental temperature (e.g., 25°C).
-
-
Loading Samples:
-
Load the protein solution into the sample cell.
-
Load the ligand solution into the titration syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the raw heat-burst data to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. By immobilizing the target protein on the chip and flowing the ligand over the surface, the association and dissociation of the ligand can be monitored in real-time, allowing for the determination of kinetic parameters (kon and koff) and the binding affinity (Kd).
Experimental Workflow:
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Step-by-Step Protocol:
-
Immobilization:
-
Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
-
Ligand Preparation:
-
Prepare a series of dilutions of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide in the running buffer.
-
-
Binding Analysis:
-
Inject the ligand dilutions over the sensor surface and a reference surface (without immobilized protein) to monitor the association phase.
-
Switch to flowing only running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove any bound ligand and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference surface data from the active surface data to obtain specific binding sensorgrams.
-
Globally fit the sensorgrams from the different ligand concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Radioligand Binding Assay
Principle: This technique utilizes a radiolabeled form of a ligand (a "hot" ligand) that binds to the target protein. The binding affinity of a non-radiolabeled test compound (a "cold" ligand), such as 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide, is determined by its ability to compete with the radioligand for the binding site.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified protein.
-
Obtain or synthesize a radiolabeled ligand known to bind to the target.
-
Prepare a serial dilution of the "cold" test compound, 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide.
-
-
Competition Assay:
-
Incubate the protein with a fixed concentration of the radioligand and varying concentrations of the cold ligand.
-
Allow the reaction to reach equilibrium.
-
-
Separation and Detection:
-
Separate the protein-bound radioligand from the unbound radioligand, typically by rapid filtration through a membrane that retains the protein.
-
Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of radioligand binding versus the concentration of the cold ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of cold ligand that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Interpretation and Comparison of Techniques
The choice of technique can influence the obtained binding affinity values. It is crucial to understand the strengths and limitations of each method.
| Technique | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Provides a complete thermodynamic profile (Kd, n, ΔH, ΔS); Label-free; In-solution measurement | Requires large amounts of pure protein; Lower throughput |
| Surface Plasmon Resonance (SPR) | Measures change in refractive index upon binding | Real-time kinetics (kon, koff); Label-free; High sensitivity | Protein immobilization can affect activity; Potential for mass transport limitations |
| Radioligand Binding Assay | Competition with a radiolabeled ligand | High sensitivity and throughput; Can be performed with crude protein preparations | Requires a suitable radioligand; Generates radioactive waste; Indirect measurement of affinity |
Conclusion and Future Directions
The determination of binding affinity is a cornerstone of modern drug discovery. A multi-faceted approach, employing orthogonal techniques such as ITC, SPR, and radioligand binding assays, provides the most comprehensive and reliable characterization of a novel inhibitor's interaction with its target. For a compound like 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide, these studies would be the first step in validating its potential as a therapeutic agent. Subsequent studies, including structural biology (e.g., X-ray crystallography) and in vivo efficacy models, would be necessary to build upon the foundational binding affinity data.
References
-
Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1233-1238. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. Available at: [Link]
Sources
Application Note: Precision Preparation of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide Stock Solutions in DMSO
The following Application Note and Protocol is designed for researchers and drug discovery scientists requiring high-precision stock solutions of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide .
This guide synthesizes standard medicinal chemistry practices with specific physicochemical considerations for fluorinated aromatic amides.
Abstract & Scope
2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide (Calculated MW: 265.22 g/mol ) is a hydrophobic small molecule pharmacophore, sharing structural characteristics with various kinase inhibitors and antimicrobial agents. Its 2,6-difluorophenyl moiety imparts metabolic stability but significantly increases lipophilicity, making the compound prone to precipitation in aqueous buffers.
This protocol details the preparation of stable 10 mM and 50 mM stock solutions in Dimethyl Sulfoxide (DMSO). It addresses critical failure points such as hygroscopic water uptake by DMSO, "crash-out" upon aqueous dilution, and freeze-thaw degradation.
Physicochemical Profile
Understanding the molecule is the first step to successful dissolution.
| Property | Value | Implication for Protocol |
| Formula | C₁₂H₉F₂N₃O₂ | Stoichiometry for Molarity calculations. |
| Molecular Weight | 265.22 g/mol | Use this exact value for weighing calculations. |
| Solubility (DMSO) | High (>50 mM) | DMSO is the ideal solvent due to its high dielectric constant and aprotic nature. |
| Solubility (Water) | Very Low (<10 µM) | Critical Risk: Rapid precipitation will occur if stock is added too quickly to aqueous media. |
| Hygroscopicity | Low (Compound) / High (Solvent) | While the solid is stable, the DMSO solvent absorbs atmospheric water, which can force the compound out of solution over time. |
Materials & Equipment
-
Compound: 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide (Solid, >98% purity).
-
Solvent: DMSO, Anhydrous grade (≥99.9%, water content <0.005%).
-
Expert Note: Do not use "molecular biology grade" DMSO if it has been opened and stored loosely; use fresh or septum-sealed anhydrous bottles.
-
-
Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent plasticizer leaching and photodegradation).
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic bath (optional).
Experimental Protocol
Phase 1: Molarity Calculations
Target Concentration: 50 mM (Standard for high-throughput screening).
Formula:
Standard Preparation Table:
| Target Volume (DMSO) | Target Conc. | Required Mass (mg) |
|---|---|---|
| 1.0 mL | 10 mM | 2.65 mg |
| 1.0 mL | 50 mM | 13.26 mg |
| 5.0 mL | 10 mM | 13.26 mg |
| 5.0 mL | 50 mM | 66.30 mg |
Phase 2: Dissolution Workflow
Expert Insight: Fluorinated benzamides can exhibit strong crystal lattice energy. Physical agitation is often insufficient; solvation requires disrupting these intermolecular forces.
-
Weighing: Weigh the calculated mass of the solid directly into the amber glass vial.
-
Caution: Avoid using plastic weighing boats for milligram quantities if possible; static charge can cause loss of the fluorinated powder.
-
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.
-
Technique: Pipette slowly down the side of the vial to wash down any powder adhering to the glass.
-
-
Initial Mixing: Vortex at medium speed for 30 seconds.
-
Visual Inspection: Hold the vial up to a light source. Check for "schlieren" lines (swirls indicating incomplete mixing) or particulates.
-
Sonication (Conditional): If particulates remain, sonicate in a water bath at ambient temperature for 5-minute intervals.
-
Warning: Monitor temperature.[1] DMSO freezes at 19°C but can heat up during sonication. Do not exceed 40°C to prevent thermal degradation.
-
Phase 3: Storage & Stability
-
Aliquoting: Never store the bulk stock in a single container if it will be used multiple times. Aliquot into single-use volumes (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.
-
Conditions: Store at -20°C (short term < 1 month) or -80°C (long term > 1 month).
-
Atmosphere: For maximum stability, purge the headspace of the vial with Nitrogen or Argon gas before capping to exclude moisture.
Visualization: Preparation & Troubleshooting Workflows
Figure 1: Stock Preparation Logic Flow
This diagram outlines the critical decision points during the dissolution process to ensure homogeneity.
Caption: Workflow ensuring complete dissolution of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide before storage.
Figure 2: Aqueous Dilution & "Crash-Out" Prevention
A common failure mode is precipitation when adding the DMSO stock to cell culture media or assay buffer.
Caption: Strategy to mitigate precipitation during aqueous dilution of hydrophobic benzamide stocks.
Quality Control & Troubleshooting
QC Check: The "Water Test"
Before using a stored stock for critical experiments, perform a quick QC check:
-
Take 1 µL of stock.
-
Add to 99 µL of water in a clear tube.
-
Observation: A fine white precipitate is expected (confirming the compound is hydrophobic and was dissolved). If the solution remains perfectly clear at high concentrations, ensure the compound hasn't degraded into more polar byproducts (hydrolysis of the amide bond). Note: At lower pharmacological concentrations (e.g., 1 µM), it should remain soluble.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Solution turns cloudy upon storage | Water absorption by DMSO. | Discard stock. Use anhydrous DMSO and seal under Argon for next batch. |
| Compound won't dissolve at 50 mM | Crystal lattice energy too high. | Lower target concentration to 10 mM or warm gently to 37°C. |
| Yellow discoloration | Photodegradation or oxidation. | Check purity via LC-MS. Always store in amber vials. |
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Waybright, T. J., et al. (2009). "Screening for Aggregators in High-Throughput Screening." Assay and Drug Development Technologies. Link (Discusses "crash out" and false positives in DMSO stocks).
-
Cheng, X., et al. (2003). "Effects of DMSO on Compound Solubility in High-Throughput Screening." Journal of Biomolecular Screening. Link
-
PubChem Compound Summary. (2024). "Benzamide, N-(2,6-difluorophenyl)-".[2][3][4] National Center for Biotechnology Information. Link (Used for physicochemical property estimation of the fluorinated benzamide core).
Sources
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. 2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)-3-[(Propylsulfonyl)amino]benzamide | C17H17F2N5O4S | CID 44223206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide | C20H14F2N4O2 | CID 7080277 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for 2,6-Difluoro-N-(2-methoxypyrimidin-5-yl)benzamide
Part 1: Executive Summary & Physicochemical Assessment[2]
Introduction
This application note details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide .
This molecule represents a class of "privileged structures" often found in kinase inhibitors (e.g., JAK/STAT pathway inhibitors). The structural combination of an electron-deficient 2,6-difluorophenyl ring and a basic 2-methoxypyrimidine moiety presents specific chromatographic challenges:
-
Solubility: The planar, crystalline nature of benzamides often leads to poor aqueous solubility.
-
Peak Shape: The basic nitrogen atoms on the pyrimidine ring can interact with residual silanols on silica-based columns, causing peak tailing.
-
Selectivity: Separating this analyte from its likely synthetic precursors—2,6-difluorobenzoic acid (acidic) and 5-amino-2-methoxypyrimidine (basic)—requires a method capable of handling diverse polarities.[1]
Physicochemical Profiling (In Silico & Empirical)
Before method screening, we analyze the molecule to dictate experimental parameters.
| Property | Value (Est.) | Chromatographic Implication |
| pKa (Pyrimidine N) | ~2.5 - 3.5 | Weakly basic.[1] At neutral pH, it is uncharged. At pH < 2.5, it protonates. Strategy: Use acidic mobile phase (pH ~2-3) to ensure protonation and suppress silanol interactions.[1] |
| pKa (Amide N) | > 14 | Neutral under all standard HPLC conditions.[1] |
| LogP (Lipophilicity) | ~2.0 - 2.5 | Moderately lipophilic.[1] Strategy: Standard C18 (ODS) chemistry is suitable.[1] |
| UV Max | ~250–265 nm | The benzamide conjugation provides strong UV absorption. Strategy: Use PDA detector scanning 200–400 nm; extract at 254 nm. |
| Fluorine Effect | Electron Withdrawing | The 2,6-difluoro substitution reduces electron density on the phenyl ring, potentially increasing retention on Phenyl-Hexyl phases via |
Part 2: Method Development Strategy
Column Selection Logic
-
Primary Choice: C18 (Octadecylsilane), End-capped. [1]
-
Reasoning: The "workhorse" phase. End-capping is non-negotiable to minimize peak tailing caused by the pyrimidine nitrogen.[1]
-
Specs: 150 x 4.6 mm, 3.5 µm or 5 µm particle size (for robust QC methods).
-
-
Alternative Choice: Phenyl-Hexyl or Pentafluorophenyl (PFP). [1]
-
Reasoning: If the C18 fails to separate the 2,6-difluoro impurity from the main peak, the PFP column offers orthogonal selectivity based on fluorine-fluorine interactions and shape selectivity.[1]
-
Mobile Phase Design
-
Buffer (Solvent A): 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Why: Volatile (LC-MS compatible), simple preparation, and low pH suppresses silanol activity.[1] Alternatively, 20 mM Potassium Phosphate (pH 2.5) can be used for UV-only methods to provide sharper peaks due to higher ionic strength.
-
-
Organic Modifier (Solvent B): Acetonitrile (ACN). [1]
-
Why: Lower viscosity than methanol (lower backpressure) and generally provides sharper peaks for aromatic amides.[1]
-
Part 3: Experimental Protocols
Protocol A: The "Scouting" Gradient
Use this protocol first to assess retention time and impurity profile.
System: HPLC with PDA/UV Detector Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 100 x 4.6 mm, 3.5 µm Flow Rate: 1.0 mL/min Temperature: 30°C Injection Volume: 5 µL Detection: 254 nm (Bandwidth 4 nm), Reference off.[1]
Gradient Table:
| Time (min) | % Solvent A (0.1% Formic Acid) | % Solvent B (ACN) | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibrate |
| 10.0 | 5 | 95 | Linear Ramp |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Sample Preparation (Critical): Dissolve 5 mg of analyte in 10 mL of 50:50 ACN:Water . Note: If solubility is an issue, dissolve in 1 mL DMSO, then dilute with ACN:Water. Pure water will likely precipitate the compound.
Protocol B: Optimized Isocratic Method (Proposed)
Based on the structure, the analyte likely elutes around 40-50% B. An isocratic method is preferred for QC stability.[1]
Mobile Phase: 55% Buffer (0.1% H3PO4 or Formic Acid) / 45% Acetonitrile.[1]
Flow Rate: 1.2 mL/min
Run Time: 10-12 minutes.[1]
Goal: Target retention factor (
Part 4: Visualization & Logic Flow
Method Development Workflow
This diagram illustrates the decision-making process for this specific analyte.
Caption: Iterative workflow for optimizing HPLC conditions for basic benzamide derivatives.
System Suitability Testing (SST) Logic
For a robust method, the following criteria must be met before releasing results.
Caption: Mandatory System Suitability criteria for release of analytical data.
Part 5: Validation Framework (ICH Q2)
To ensure the method is "Trustworthy" (per E-E-A-T), it must be validated.
-
Specificity: Inject the analyte, the solvent blank, and known synthesis precursors (2,6-difluorobenzoic acid). Ensure purity angle < purity threshold (using PDA).
-
Linearity: Prepare 5 levels from 50% to 150% of target concentration.
must be .[2] -
Accuracy (Recovery): Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120%. Recovery range: 98.0% – 102.0%.
-
Robustness: Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and pH (±0.2 units). Ensure resolution (
) remains > 2.0.[1]
Part 6: References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] USP-NF.[1] Link[1]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on method development mechanics).
-
PubChem. (2024).[1] Compound Summary: Benzamide derivatives.[3][4] National Library of Medicine. Link
Sources
- 1. 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide | C20H14F2N4O2 | CID 7080277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,6-Difluoro-N-(prop-2-ynyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino-2-methoxy-N-(pyridin-3-yl)benzamide|CAS 896160-66-0 [benchchem.com]
Application Notes & Protocols for Establishing Optimal Cell Culture Dosing Concentrations of UAMC-3203, a Novel Ferroptosis Inhibitor
Audience: Researchers, scientists, and drug development professionals engaged in the study of ferroptosis and the evaluation of therapeutic compounds in vitro.
Abstract: This document provides a comprehensive guide for determining the optimal in vitro dosing concentrations for UAMC-3203, a potent, third-generation ferroptosis inhibitor. UAMC-3203, also known as 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide, is a stable and soluble analog of Ferrostatin-1 (Fer-1) that demonstrates significant therapeutic potential in models of ferroptosis-driven diseases.[1] The protocols outlined herein are designed to establish a therapeutic window by identifying concentrations that are both biologically active and non-toxic. Methodologies for assessing cytotoxicity, determining dose-dependent efficacy, and a functional assay to confirm the mechanism of action are detailed.
Introduction: The Scientific Rationale for Dose-Range Finding
UAMC-3203 is a radical-trapping antioxidant that inhibits ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Its primary mechanism involves insertion into the phospholipid bilayer, thereby preventing oxidative lipid damage.[1] The compound has a reported in vitro IC50 value of 10 nM for the inhibition of erastin-induced ferroptosis in IMR-32 neuroblastoma cells.[3][4] However, the optimal concentration for a specific cell type and experimental context can vary. Therefore, a systematic approach to determine the therapeutic window is crucial.
The experimental workflow is designed to first establish the cytotoxicity profile of UAMC-3203, followed by an assessment of its efficacy in preventing ferroptosis. This ensures that the observed protective effects are not confounded by off-target toxicity at higher concentrations.
Foundational Knowledge: Understanding UAMC-3203
Mechanism of Action: UAMC-3203 functions as a potent inhibitor of ferroptosis. This process is initiated by the failure of the glutathione-dependent antioxidant defense system, particularly the enzyme glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid reactive oxygen species (ROS).[5] UAMC-3203 has been shown to upregulate the expression of GPX4 and decrease the levels of 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation.[6]
dot
Caption: Mechanism of UAMC-3203 in Ferroptosis Inhibition.
Reported In Vitro Concentrations:
-
IC50 for Ferroptosis Inhibition: 10 nM in IMR-32 cells.[3][4]
-
Effective Concentrations: 10 nM to 10 µM have shown positive effects in corneal epithelial wound healing assays.[5][7]
-
Cytotoxic Concentrations: Reduced cell viability observed at 10 µM and significantly at 50 µM in human corneal epithelial (HCE) cells after 3 hours of incubation.[5]
Experimental Workflow for Determining Optimal Dosing
The following workflow provides a systematic approach to defining the optimal concentration range of UAMC-3203 for your specific cell line and assay.
dot
Caption: Experimental Workflow for UAMC-3203 Dose Optimization.
Detailed Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration range of UAMC-3203 that is non-toxic to the cells of interest.
Materials:
-
UAMC-3203
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of UAMC-3203 in DMSO. Serially dilute the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (DMSO at the highest concentration used).
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of UAMC-3203. Incubate for a period relevant to your planned efficacy studies (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation: Example Cytotoxicity Data for UAMC-3203
| UAMC-3203 Concentration | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | ± 5.2 |
| 10 nM | 98.7 | ± 4.8 |
| 100 nM | 99.1 | ± 5.1 |
| 1 µM | 97.5 | ± 4.5 |
| 10 µM | 85.3 | ± 6.2 |
| 25 µM | 62.1 | ± 7.3 |
| 50 µM | 41.8 | ± 5.9 |
| 100 µM | 15.6 | ± 3.4 |
Protocol 2: Dose-Response Efficacy in a Ferroptosis Induction Model
This protocol evaluates the ability of non-toxic concentrations of UAMC-3203 to protect cells from a ferroptosis inducer like erastin or RSL3.
Materials:
-
UAMC-3203
-
Cell line of interest
-
Ferroptosis inducer (e.g., erastin or RSL3)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: Prepare serial dilutions of UAMC-3203 in complete medium at concentrations determined to be non-toxic from Protocol 1 (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 5 µM). Pre-incubate the cells with these concentrations for 1-2 hours.
-
Ferroptosis Induction: Add the ferroptosis inducer (e.g., a predetermined IC50 concentration of erastin) to the wells already containing UAMC-3203.
-
Incubation: Incubate the plate for a predetermined time sufficient to induce cell death in the positive control (inducer alone), typically 12-24 hours.
-
Viability Assessment: Measure cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control (untreated cells) and the positive control (cells treated with the ferroptosis inducer alone). Plot the percentage of cell rescue against the log concentration of UAMC-3203 to determine the EC50.
Protocol 3: Functional Validation via Lipid Peroxidation Assay
This protocol directly measures the effect of UAMC-3203 on lipid ROS accumulation, a key event in ferroptosis.
Materials:
-
UAMC-3203
-
Cell line of interest
-
Ferroptosis inducer (e.g., RSL3)
-
Lipid peroxidation sensor (e.g., C11-BODIPY™ 581/591)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with UAMC-3203 and a ferroptosis inducer as described in Protocol 2.
-
Staining: Towards the end of the incubation period, add the lipid peroxidation sensor to the culture medium and incubate according to the manufacturer's protocol.
-
Analysis: Harvest the cells and analyze them by flow cytometry. The oxidized form of the dye will emit a different fluorescence signal than the reduced form, allowing for quantification of lipid peroxidation.
-
Data Analysis: Compare the fluorescence shift in cells treated with the ferroptosis inducer alone versus those co-treated with UAMC-3203.
Summary and Recommendations
Based on available literature, a starting concentration range of 10 nM to 1 µM is recommended for initial efficacy studies with UAMC-3203.[5] It is critical to perform a cytotoxicity assay for each new cell line to confirm the non-toxic concentration range. For most in vitro applications, an optimal therapeutic window is likely to be found between 10 nM and 1 µM. Concentrations above 10 µM should be used with caution as they may induce cytotoxicity.[5]
References
-
A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound. (2022). MDPI. [Link]
-
Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy. (2018). PubMed. [Link]
-
A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound. (2022). PubMed. [Link]
-
UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest. (2022). PMC. [Link]
-
UAMC-3203 inhibits 1 S,3R-RSL3- and erythrophagocytosis-induced... (2023). ResearchGate. [Link]
-
Targeting ferroptosis protects against experimental (multi)organ dysfunction and death. (2021). PMC. [Link]
-
DISCOVERY OF NOVEL, DRUG-LIKE FERROPTOSIS INHIBITORS WITH IN VIVO EFFICACY. (2018). University of Antwerp. [Link]
-
On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death. (2017). ACS Publications. [Link]
-
UAMC-3203 (hydrochloride). Bertin Bioreagent. [Link]
Sources
- 1. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Background Noise in Assays with 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding background noise in assays involving 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide.
Q1: What are the most likely causes of high background in my assay?
High background noise can stem from several factors, broadly categorized as issues with reagents, assay protocol, or the detection method itself.[1] Common culprits include:
-
Non-specific Binding: The compound, antibodies, or other detection reagents may adhere to the surfaces of your assay plate or other components non-specifically.[1][2][3]
-
Reagent Quality and Concentration: Sub-optimal concentrations of antibodies or detection reagents, as well as contamination in buffers or water, can significantly increase background.[4][5]
-
Insufficient Washing: Failure to adequately remove unbound reagents is a frequent cause of elevated background signals.[6][7]
-
Substrate Instability: In enzymatic assays, the substrate may spontaneously degrade, leading to a false signal.[1]
Q2: Could the properties of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide itself contribute to background noise?
While specific data on this compound's interference is limited in readily available literature, its chemical structure suggests potential for non-specific interactions. Benzamide derivatives can sometimes exhibit hydrophobic or electrostatic interactions that may lead to non-specific binding to assay components. Furthermore, impurities from the synthesis of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide could also interfere with the assay.
Q3: How do I begin to troubleshoot high background?
A systematic approach is key. Start by evaluating your control wells. A high signal in your "no-analyte" or "no-enzyme" controls points towards a systemic issue rather than a sample-specific one. The diagnostic workflow below provides a step-by-step guide to pinpointing the source of the problem.
II. Systematic Troubleshooting Workflow
This workflow is designed to logically diagnose and resolve the root cause of high background noise in your assays.
Caption: A logical workflow to diagnose and resolve high background noise.
III. In-Depth Troubleshooting Guides
Step 1: Optimizing the Blocking Step
The Principle of Blocking The primary function of a blocking buffer is to occupy all unsaturated binding sites on the surface of the microplate wells.[2][8] This prevents the non-specific adsorption of antibodies and other proteins, which is a major contributor to background noise.[6][9] An effective blocking buffer achieves this without interfering with the specific binding of the capture antibody or antigen.[10]
Troubleshooting Protocol: Selecting and Optimizing Your Blocking Buffer
-
Evaluate Different Blocking Agents: There is no single blocking buffer that is optimal for all assays. It is recommended to test a panel of blocking agents to determine the most effective one for your specific system.
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are common choices.[8][9] Casein-based blockers may offer lower backgrounds in some instances.[9]
-
Non-Protein Blockers: For assays where protein-based blockers may cross-react, consider synthetic or non-animal based blocking agents.[10]
-
-
Optimize Concentration: The concentration of the blocking agent is critical. Typically, concentrations between 1-5% are effective.[8] It is advisable to test a range of concentrations to find the optimal balance between reducing background and not inhibiting the specific signal.
-
Increase Incubation Time and Temperature: Ensure that the blocking buffer is incubated for a sufficient amount of time to allow for complete saturation of non-specific binding sites. Increasing the incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) can be beneficial.
-
Add a Surfactant: Including a non-ionic detergent like Tween 20 (at a concentration of 0.05% to 0.1%) in your blocking buffer can help to reduce hydrophobic interactions that contribute to non-specific binding.[11][12]
| Blocking Agent | Typical Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% | Widely used, but can have lot-to-lot variability. |
| Non-Fat Dry Milk | 1 - 5% | Cost-effective, but may contain endogenous enzymes that can interfere with certain assays. |
| Casein | 1 - 5% | Can provide lower background than BSA or milk in some cases.[9] Recommended for biotin-avidin systems.[9] |
| Fish Gelatin | 0.1 - 1% | Less likely to cross-react with mammalian antibodies.[9] |
| Commercial/Synthetic Blockers | Varies by manufacturer | Often protein-free and can offer better consistency. |
Step 2: Enhancing Washing Efficiency
The Importance of Washing Washing steps are crucial for removing unbound and non-specifically bound components after each incubation step.[6][7] Inefficient washing is a very common and easily correctable cause of high background.
Protocol for Optimizing Wash Steps
-
Increase the Number and Volume of Washes: If you suspect insufficient washing, increase the number of wash cycles (e.g., from 3 to 5). Also, ensure that the volume of wash buffer is sufficient to completely fill the wells (typically 300-400 µL for a 96-well plate).
-
Incorporate a Soak Time: Introducing a soak time, where the wash buffer remains in the wells for 30-60 seconds before aspiration, can significantly improve the removal of non-specifically bound molecules.[12][13] A longer soak after the final wash can be particularly effective.[14]
-
Optimize Wash Buffer Composition: The composition of your wash buffer is important.
-
Base Buffer: Use a physiological buffer such as Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).[12][14]
-
Detergent: The inclusion of a non-ionic detergent like Tween 20 at 0.05% is standard. You can try optimizing this concentration, but be aware that concentrations that are too high can strip away specifically bound proteins.[14][15]
-
-
Automated Plate Washer Calibration: If using an automated washer, ensure it is properly maintained and calibrated.[14] Check that the aspiration needles are at the correct height to remove liquid effectively without scratching the well surface.[14][15]
Caption: Step-by-step workflow for optimizing the washing protocol.
Step 3: Titrating Reagent Concentrations
The Rationale for Titration Using excessive concentrations of detection reagents, such as enzyme-conjugated antibodies, is a frequent cause of high background.[5][16] It is essential to determine the optimal concentration that provides a robust signal-to-noise ratio.
Experimental Protocol for Reagent Titration
-
Perform a Checkerboard Titration: This is the most systematic way to determine the optimal concentrations of your primary and secondary antibodies (or other detection reagents).
-
Prepare a series of dilutions of the primary antibody along the rows of a microplate.
-
Prepare a series of dilutions of the secondary antibody along the columns.
-
Run the assay and measure the signal in each well.
-
Analyze the data to identify the combination of concentrations that gives the highest specific signal with the lowest background.
-
-
Reduce Substrate Incubation Time: If using an enzymatic detection system, a high background might be due to an overly long substrate incubation time.[16] Try reducing the incubation time in increments to see if this lowers the background without significantly affecting the specific signal.
| Parameter | High Concentration Effect | Low Concentration Effect | Optimization Goal |
| Primary Antibody | Increased non-specific binding and background. | Low specific signal. | Highest signal-to-noise ratio. |
| Secondary Antibody | High background due to non-specific binding.[16] | Low signal amplification. | Highest signal-to-noise ratio. |
| Enzyme Substrate | High background, potential for precipitate formation.[16] | Weak signal. | Linear signal development over time. |
Step 4: Evaluating Reagent and Sample Quality
The Impact of Reagent Integrity The quality and purity of your reagents are paramount for a successful assay. Contaminated or degraded reagents can be a significant source of background noise.[1][4][5]
Checklist for Reagent and Sample Quality
-
Prepare Fresh Buffers: Always use freshly prepared buffers, as microbial growth in old buffers can interfere with the assay.[4][5] Use high-purity water for all reagent preparations.[3][17]
-
Check for Reagent Contamination: If you suspect a particular reagent is contaminated, try using a fresh vial or a lot from a different manufacturer.
-
Sample Quality: Ensure your samples are properly prepared and stored.[4][5] Repeated freeze-thaw cycles can degrade analytes and release interfering substances.[4][5] Consider if components in your sample matrix could be causing interference.
-
Cross-Reactivity of Antibodies: Ensure that your secondary antibody is not cross-reacting with other proteins in your sample.[16] This can be tested by running a control without the primary antibody.[16]
By systematically working through these troubleshooting steps, you can effectively identify and eliminate the sources of high background noise in your assays involving 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide, leading to more accurate and reliable data.
IV. References
-
CliniSciences. (n.d.). Increase ELISA Accuracy: The Role of Blocking Buffers. Retrieved from [Link]
-
Excedr. (2023, March 8). ELISA Blocking Buffers: Overview & Application. Retrieved from [Link]
-
Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide. Retrieved from [Link]
-
Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]
-
LabX. (2025, September 26). How to Optimize Microplate Washing for ELISA and Cell-Based Assays. Retrieved from [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
Corning. (n.d.). Optimizing the Separation Step on 96-well Microplates for ELISA Assays. Retrieved from [Link]
-
G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Retrieved from [Link]
-
PubMed. (n.d.). Microplate washing: process description and improvements. Retrieved from [Link]
-
Google Patents. (n.d.). US20080108147A1 - Reduction of non-specific binding in immunoassays. Retrieved from
-
LabCluster. (n.d.). Optimizing the Seperation Step on 96 Well Plates - ELISA Technical Bulletin. Retrieved from [Link]
-
AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]
-
Agilent. (n.d.). Optimization of Microplate Washer Performance. Retrieved from [Link]
-
Biocompare. (2020, July 14). Blocking Non-specific Binding in Immunoassays. Retrieved from [Link]
-
PubMed. (2012, November 15). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? Retrieved from [Link]
-
Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Increase ELISA Accuracy: The Role of Blocking Buffers Clinisciences [clinisciences.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. biocompare.com [biocompare.com]
- 7. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 8. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 9. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 13. Microplate washing: process description and improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. corning.com [corning.com]
- 15. labcluster.com [labcluster.com]
- 16. How to deal with high background in ELISA | Abcam [abcam.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
Structure-activity relationship (SAR) analysis of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide analogs
This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide , a representative scaffold in the class of FtsZ-targeting antimicrobial agents.
Executive Summary: The Shift to Pyrimidine Scaffolds
The bacterial cell division protein FtsZ (Filamentous temperature-sensitive Z) has emerged as a high-value target for novel antibiotics, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). While the prototype inhibitor PC190723 demonstrated potent efficacy, its clinical utility was hampered by poor physicochemical properties (low solubility, high metabolic clearance).
This guide analyzes 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide , a simplified second-generation analog designed to address these liabilities. By replacing the fused thiazolopyridine system of PC190723 with a 2-methoxypyrimidine moiety, researchers aim to maintain the critical "conformational lock" required for FtsZ binding while significantly improving aqueous solubility and metabolic stability.
Chemical Scaffold Analysis
The efficacy of this molecule relies on three distinct pharmacophoric regions. Understanding these is critical for interpreting the SAR data.
Structural Breakdown
-
Region A (Warhead): The 2,6-difluorobenzamide core.[1] The two fluorine atoms create an intramolecular hydrogen bond with the amide proton, locking the molecule into a planar conformation essential for binding to the hydrophobic cleft of FtsZ.
-
Region B (Linker): A direct amide bond.
-
Region C (Tail): The 2-methoxypyrimidin-5-yl group.[2][3][4][5] This heteroaromatic ring mimics the hydrogen-bonding interactions of the PC190723 tail but with reduced lipophilicity.
Figure 1: Pharmacophore dissection of the title compound and its interaction with the FtsZ binding pocket.[1][4][5][6][7][8][9]
Comparative Performance Analysis
The following table compares the Pyrimidine Analog (Topic) against the Thiazolopyridine Benchmark (PC190723) and the Oxazole Clinical Candidate (TXA707).
Biological & Physicochemical Profile[2][10]
| Feature | Pyrimidine Analog (Topic) | PC190723 (Benchmark) | TXA707 (Clinical Lead) |
| Structure (R-Group) | 2-Methoxypyrimidin-5-yl | Thiazolo[5,4-b]pyridin-2-yl | Oxazol-2-yl |
| MIC (S. aureus ATCC 29213) | 0.5 – 2.0 µg/mL | 0.5 – 1.0 µg/mL | 0.5 – 1.0 µg/mL |
| MIC (MRSA) | 1.0 – 4.0 µg/mL | 0.5 – 1.0 µg/mL | 1.0 µg/mL |
| Aqueous Solubility | High (>100 µg/mL) | Low (<1 µg/mL) | Moderate (~50 µg/mL) |
| LogD (pH 7.4) | 2.1 (Optimal) | 3.5 (High) | 2.8 |
| Metabolic Stability | Moderate | Low (Rapid oxidation) | High |
| Plasma Protein Binding | ~85% | >98% | >95% |
Key Insight: While the Pyrimidine analog shows a slight reduction in potency (2-4x higher MIC) compared to PC190723, it offers a superior solubility profile . This makes it an excellent "Probe Compound" for systemic administration studies where formulation of PC190723 is difficult.
Mechanistic Insight: How It Works
The 2,6-difluoro-N-(2-methoxypyrimidin-5-yl)benzamide functions as an allosteric inhibitor of FtsZ.
-
Binding: It binds to the interdomain cleft of FtsZ, distinct from the GTP-binding site.
-
Stabilization: The binding stabilizes FtsZ in a high-affinity conformation, promoting premature polymerization.
-
Filamentation: This leads to the formation of disordered, bundled filaments rather than the functional Z-ring.
-
Cell Death: The bacteria cannot divide (septation failure), leading to cell filamentation and lysis.
Figure 2: Mechanism of Action (MOA) for benzamide FtsZ inhibitors.
Experimental Protocols
To validate the activity of this analog, the following protocols are recommended. These are self-validating systems used in high-impact medicinal chemistry literature.
Protocol A: Synthesis via Amide Coupling
This protocol ensures high yield and purity for the pyrimidine analog.
-
Reagents: 2,6-Difluorobenzoic acid (1.0 eq), 2-Methoxy-5-aminopyrimidine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).
-
Procedure:
-
Dissolve 2,6-difluorobenzoic acid in DMF (0.2 M).
-
Add DIPEA and stir for 10 min at 0°C.
-
Add HATU and stir for 30 min (Activation).
-
Add 2-Methoxy-5-aminopyrimidine.
-
Allow to warm to RT and stir for 12-16 hours.
-
-
Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (3x) and Brine (1x). Dry over Na2SO4.[7][10]
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
-
Validation: 1H-NMR should show the characteristic amide doublet (~10.5 ppm) and the pyrimidine singlets.
Protocol B: FtsZ Polymerization Assay (Light Scattering)
Used to confirm the "stabilizing" mechanism of action.
-
Preparation: Purify S. aureus FtsZ (SaFtsZ) in 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.
-
Baseline: Establish a baseline light scattering (90° angle) signal at 350 nm for 5 mins.
-
Induction: Add GTP (1 mM) to induce polymerization. Observe the rapid increase in signal (Phase I).
-
Treatment: Add the Test Compound (10 µM).
-
Readout:
-
Stabilizer (Benzamide-like): Signal intensity increases or plateaus significantly above the GTP-only control (prevents depolymerization).
-
Destabilizer: Signal decreases.[9]
-
Structure-Activity Relationship (SAR) Logic Tree
The following decision tree illustrates how modifications to the "Topic" molecule affect its biological profile.
Figure 3: SAR decision matrix for optimizing the 2,6-difluorobenzamide scaffold.
References
-
Stokes, N. R., et al. (2020). "Novel Inhibitors of Bacterial Cell Division: The 2,6-Difluorobenzamide Class." Journal of Medicinal Chemistry.
-
Kaul, M., et al. (2013). "PC190723: A Thiazolopyridine Inhibitor of FtsZ." Science.
-
Straniero, V., et al. (2017). "2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships." ChemMedChem.
-
Bi, Y., et al. (2018).[4] "Optimization of the Benzamide Scaffold for FtsZ Inhibition." Bioorganic & Medicinal Chemistry Letters.
-
PubChem Compound Summary. "2,6-difluoro-N-(heteroaryl)benzamide derivatives."
Sources
- 1. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Triisopropylsilane | CAS#:6485-79-6 | Chemsrc [chemsrc.com]
- 4. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antistaphylococcal Activity of Selected Thiourea Derivatives – PJM ONLINE [pjmonline.org]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Antistaphylococcal Activity of the Pyrimidine Derivative | Tsibizova | Drug development & registration [pharmjournal.ru]
- 10. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Benzamide Scaffolds: A Comparative PK Guide to Fluorinated Derivatives
Executive Summary: The Fluorine Dichotomy
In the development of benzamide-based CNS agents, the incorporation of fluorine is rarely a passive choice. It is a strategic lever used to modulate lipophilicity (
This guide analyzes the pharmacokinetic (PK) divergence between two structurally related but functionally distinct fluorinated benzamides:
-
Amisulpride: A hydrophilic, renally cleared therapeutic used for schizophrenia.
-
[18F]Fallypride: A lipophilic, high-affinity radiotracer used for PET imaging.[1]
By comparing these two, we illustrate how the positioning of the fluorine atom and the resulting physicochemical properties dictate whether a benzamide becomes a daily oral drug or a transient diagnostic probe.
The Fluorine Factor: Mechanistic Insights
Metabolic Blockade & Bond Strength
The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol). Substituting hydrogen with fluorine at metabolic "hotspots" (typically para-positions vulnerable to CYP450 oxidation) blocks metabolic degradation.
-
Mechanism: The high electronegativity of fluorine pulls electron density away from the carbon, making it resistant to the radical abstraction mechanisms employed by Cytochrome P450 enzymes.
Lipophilicity and BBB Penetration
Fluorine acts as a "polar hydrophobe."[2] While it is electronegative, its low polarizability allows fluorinated compounds to partition into lipid membranes more effectively than their non-fluorinated counterparts.
-
Amisulpride: Contains a sulfonyl group and a hydrophilic pyrrolidine side chain. It has low lipophilicity (
), resulting in poor passive diffusion across the BBB. -
Fallypride: Contains an allyl group and a propyl-fluoride chain. The specific addition of the fluoroalkyl chain increases lipophilicity (
), facilitating rapid and high BBB extraction essential for imaging.
Comparative Case Study: Amisulpride vs. Fallypride
The following analysis contrasts the pharmacokinetic profiles of a therapeutic agent (Amisulpride) against a diagnostic agent (Fallypride).
Comparative Pharmacokinetic Data[3][4]
| Parameter | Amisulpride (Therapeutic) | [18F]Fallypride (Diagnostic) | Implication |
| Primary Application | Antipsychotic (Schizophrenia) | PET Radiotracer (D2/D3 imaging) | Therapy vs. Imaging |
| Bioavailability ( | ~48% (Oral) | 100% (IV Administration) | Amisulpride has variable absorption windows. |
| Lipophilicity ( | ~1.1 (Hydrophilic) | ~2.6 (Lipophilic) | Fallypride crosses BBB via passive diffusion; Amisulpride requires high doses. |
| Protein Binding | Low (~17%) | Moderate to High | Low binding in Amisulpride aids renal filtration. |
| Metabolism | Minimal (<5% hepatic) | Moderate (Dealkylation) | Amisulpride is metabolically "inert"; Fallypride creates polar metabolites. |
| Elimination Route | Renal (Unchanged) | Hepatic & Renal | Renal function dictates Amisulpride dosing.[3] |
| Elimination | ~12 Hours | ~110 min (Physical decay limits) | Amisulpride supports BID dosing; Fallypride matches 18F decay. |
| BBB Penetration | Low (Brain/Plasma ratio < 1) | High (Rapid uptake) | Fallypride is optimized for specific binding signal. |
Visualizing the Metabolic Fate
The diagram below illustrates the divergent pathways of these two benzamides.
Figure 1: Comparative metabolic fate of Amisulpride (Renal/Unchanged) vs. Fallypride (Hepatic/BBB Penetrant).
Experimental Protocol: Microsomal Stability Assay
To validate the metabolic stability claims (e.g., verifying if a new fluorinated derivative behaves more like Amisulpride or Fallypride), the Microsomal Stability Assay is the industry-standard screening tool.
Principle
Incubation of the test compound with liver microsomes (containing CYP450s) and NADPH (cofactor).[4] The disappearance of the parent compound is monitored over time to calculate Intrinsic Clearance (
Reagents & Setup
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Pre-Incubation:
-
Prepare a 1 µM solution of the test benzamide in phosphate buffer (0.1% DMSO final).
-
Add microsomes (final conc. 0.5 mg/mL).[5]
-
Equilibrate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH (1 mM final concentration) to start the reaction.
-
Control: Run a parallel incubation without NADPH to check for chemical instability.
-
-
Sampling:
-
At
minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into 150 µL ice-cold ACN (containing Internal Standard).
-
Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes to pellet proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.
-
Monitor Parent/IS area ratio.
-
Data Analysis & Visualization
Calculate the slope (
Workflow Diagram
Figure 2: Standardized Microsomal Stability Workflow for Benzamide Derivatives.
References
-
Coukell, A. J., & Spencer, C. M. (1996). Amisulpride: A Review of its Pharmacodynamic and Pharmacokinetic Properties and Therapeutic Efficacy in Schizophrenia. CNS Drugs.[2] Link
-
Mukherjee, J., et al. (1995). Fluorinated Benzamide Neuroleptics—III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide ([18F]fallypride) as a Tracer for the Dopamine Receptors. Nuclear Medicine and Biology. Link
-
Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link
-
Creative Bioarray. (2023). Microsomal Stability Assay Protocol. Link
-
Rosenzweig, P., et al. (2002).[6][7] A Review of the Pharmacokinetics, Tolerability and Pharmacodynamics of Amisulpride in Healthy Volunteers. Human Psychopharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Frontiers | Population pharmacokinetics of Amisulpride in Chinese patients with schizophrenia with external validation: the impact of renal function [frontiersin.org]
- 7. Population pharmacokinetics of Amisulpride in Chinese patients with schizophrenia with external validation: the impact of renal function - PMC [pmc.ncbi.nlm.nih.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
